Periodic acid

Descripción general

Descripción

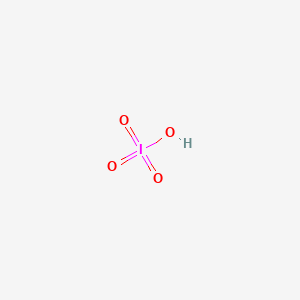

Periodic acid, with the chemical formula HIO₄, is a powerful oxidizing agent primarily utilized in various chemical reactions and research. It belongs to the family of oxyacids of iodine and exists in two forms: orthothis compound (H₅IO₆) and metathis compound (HIO₄). This compound is known for its ability to cleave carbon-carbon bonds in specific organic compounds, making it a valuable reagent in both scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Periodic acid can be synthesized through several methods:

Oxidation of Iodine by Chlorine: In an aqueous solution containing sodium or potassium hydroxide, iodine is oxidized by chlorine to produce this compound. The reaction can be represented as: [ \text{IO}_3^- + \text{Cl}_2 + \text{H}_2\text{O} \rightarrow \text{HIO}_4 + 2\text{Cl}^- ]

Oxidation of Iodates with Bromine: Another method involves the oxidation of iodates with bromine in the presence of sulfuric acid: [ \text{IO}_3^- + \text{Br}_2 \rightarrow \text{HIO}_4 + 2\text{Br}^- ]

Industrial Production Methods: On an industrial scale, this compound is produced by the oxidation of a solution of sodium iodate under alkaline conditions, either electrochemically on a lead dioxide anode or by treatment with chlorine .

Análisis De Reacciones Químicas

Types of Reactions: Periodic acid undergoes several types of chemical reactions, primarily oxidation reactions. It is known for its ability to cleave vicinal diols into two aldehyde or ketone fragments, a reaction commonly referred to as the Malaprade reaction or oxidative glycol cleavage .

Common Reagents and Conditions:

Oxidative Cleavage: this compound is used in the presence of water to cleave vicinal diols: [ \text{RCH(OH)CH(OH)R’} + \text{HIO}_4 \rightarrow \text{RCHO} + \text{R’CHO} + \text{H}_2\text{O} ]

Major Products: The major products formed from the oxidative cleavage of vicinal diols are aldehydes or ketones, depending on the nature of the starting material .

Aplicaciones Científicas De Investigación

Organic Chemistry Applications

Oxidation of Polycyclic Aromatic Hydrocarbons

Periodic acid has been employed for the oxidation of polycyclic aromatic hydrocarbons (PAHs). A study demonstrated that PAHs such as pyrene can be oxidized by this compound in aprotic solvents, yielding products like 1,1'-bipyrene. The reaction mechanism involves radical intermediates and can lead to the formation of quinones through a two-equivalent oxidation process .

Key Findings:

- Solvent Influence : The choice of solvent significantly affects the oxidation yield. For instance, glacial acetic acid provided higher yields compared to formic acid .

- Mechanism : The oxidation can occur via electron transfer or proton abstraction, depending on the structure of the hydrocarbon .

Histochemistry Applications

This compound-Schiff Reaction

The this compound-Schiff (PAS) reaction is one of the most widely used histochemical methods for detecting polysaccharides and mucins in tissue samples. This technique involves the oxidation of carbohydrates by this compound, followed by staining with Schiff reagent, which produces a magenta color in the presence of aldehyde groups formed during oxidation .

Applications in Tissue Analysis:

- Mucin Detection : The PAS reaction is crucial for identifying mucins in histological samples, aiding in the diagnosis of various diseases such as cancers and infections .

- Glycogen Visualization : It is also used to visualize glycogen deposits in tissues, which is essential for diagnosing metabolic disorders .

Analytical Chemistry Applications

This compound is utilized in various analytical methods, including:

- Detection of Hydroxyamino Acids : It facilitates the study of hydroxyamino acids by liberating aldehydes and ammonia during reactions, providing insights into protein hydrolysates .

- Microplastic Research : Recent studies have incorporated this compound to analyze microplastic exposure effects on human health, particularly focusing on digestive and reproductive outcomes .

Case Studies

Actividad Biológica

Periodic acid, a powerful oxidizing agent, has significant biological activity primarily through its role in histochemistry and carbohydrate analysis. This article explores its mechanisms of action, applications in biological research, and clinical diagnostics, supported by relevant data and case studies.

This compound exists in two main forms:

- Ortho this compound (H5IO6) : A more stable form used in various applications.

- Meta this compound (HIO4) : Often utilized in histochemical staining.

The molecular weight of this compound is approximately 191.908 g/mol, with a melting point of 128.5°C. It is soluble in water and alcohol, making it versatile for laboratory use .

This compound acts specifically on 1,2-glycol linkages in carbohydrates. The reaction leads to the formation of aldehydes, which can be visualized using Schiff's reagent. This property is crucial for detecting polysaccharides in tissue samples and has implications for understanding metabolic processes .

This compound-Schiff (PAS) Staining

The PAS staining method is a widely used histochemical technique that highlights polysaccharides such as glycogen, mucins, and glycoproteins in tissue sections. The process involves:

- Oxidation : this compound oxidizes the glycol groups to aldehydes.

- Color Reaction : Aldehydes react with Schiff's reagent to produce a magenta color.

This method is particularly useful for:

- Identifying glycogen storage diseases.

- Diagnosing fungal infections like onychomycosis .

- Examining pathological tissues for amyloid deposits and other hyaline materials .

Case Study: Liver Function Detection

A study utilized PAS staining to assess liver function by examining hepatocyte differentiation. The researchers found that while PAS staining indicated glycogen synthesis, it did not correlate with other metabolic markers such as indocyanine green uptake. This highlighted the limitations of PAS staining in certain contexts, emphasizing the need for complementary methods to validate findings .

Table 1: Summary of Biological Activities of this compound

Limitations and Considerations

While this compound and the PAS method are invaluable tools in biological research, there are limitations:

Propiedades

IUPAC Name |

periodic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HIO4/c2-1(3,4)5/h(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIWWQKSHDUIBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OI(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HIO4 | |

| Record name | periodic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Periodic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10450-60-9 (Parent) | |

| Record name | Metaperiodic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013444718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701015530 | |

| Record name | Metaperiodic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.910 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] | |

| Record name | Metaperiodic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13444-71-8 | |

| Record name | Periodic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13444-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaperiodic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013444718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Periodic acid (HIO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Metaperiodic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Periodic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METAPERIODIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4B1481B2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.